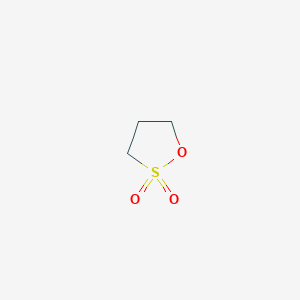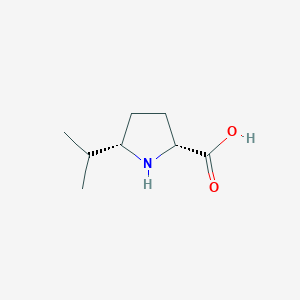
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an amino acid that is essential for protein synthesis in the human body. It is a non-essential amino acid, which means that the body can produce it on its own, but it is also found in various foods, such as meat, dairy, and eggs. L-Proline is a vital component of collagen, which is the most abundant protein in the human body, and it plays a crucial role in maintaining the structure and function of many tissues, including skin, bones, and cartilage.
Mécanisme D'action
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is essential for the structure and function of many tissues in the body. It is also involved in the biosynthesis of various neurotransmitters, such as dopamine and norepinephrine, and it plays a role in the regulation of the immune system.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help reduce the risk of various chronic diseases, such as cardiovascular disease, diabetes, and cancer. Additionally, this compound has been found to have immunomodulatory effects, which may help regulate the immune system and reduce the risk of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid is a widely used reagent in organic synthesis and is readily available in the market. It has high stability and is relatively non-toxic, making it an ideal reagent for many lab experiments. However, its high cost and low solubility in water can be limiting factors for some experiments.
Orientations Futures
There are several future directions for research on (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its role in the gut microbiome and its potential as a prebiotic or probiotic. Additionally, further research is needed to understand the mechanisms of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized via several methods, including enzymatic and chemical processes. One of the most common methods is the Strecker synthesis, which involves the reaction of ammonia, formaldehyde, and hydrogen cyanide with an aldehyde or ketone to produce an α-amino acid. Another method is the asymmetric hydrogenation of pyrrolidine-2-carboxylic acid, which yields this compound with high enantiomeric purity.
Applications De Recherche Scientifique
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biochemical and physiological effects. It is used in the production of various drugs, such as antihypertensive agents, immunosuppressive agents, and anti-inflammatory drugs. It is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand in organometallic chemistry.
Propriétés
Numéro CAS |
110452-53-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2R,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
Clé InChI |
PIDBLIRWSBCSPG-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
SMILES canonique |
CC(C)C1CCC(N1)C(=O)O |
Synonymes |
D-Proline, 5-(1-methylethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



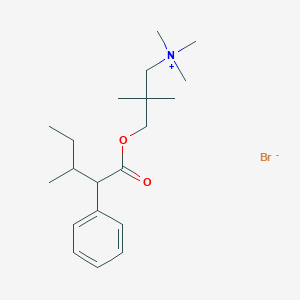
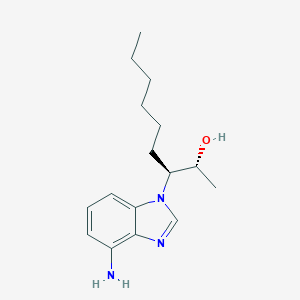
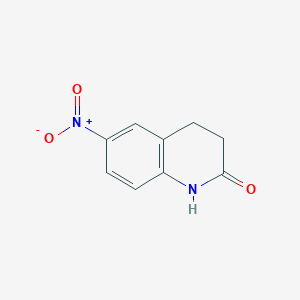
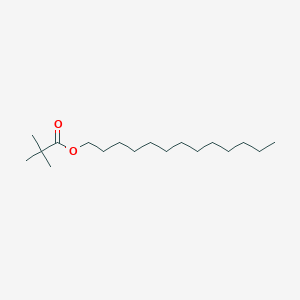
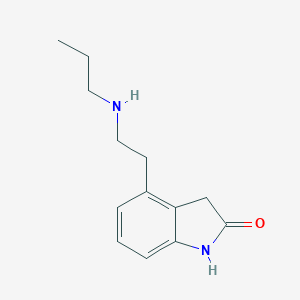
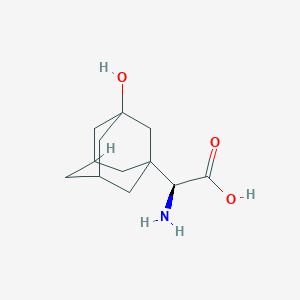
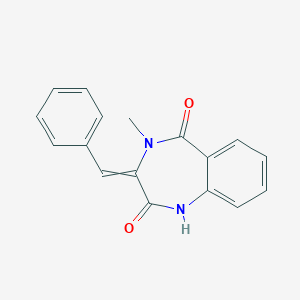
![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
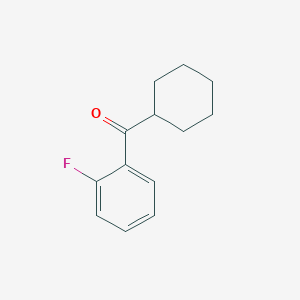
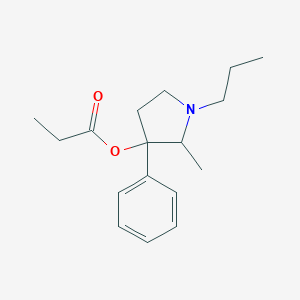
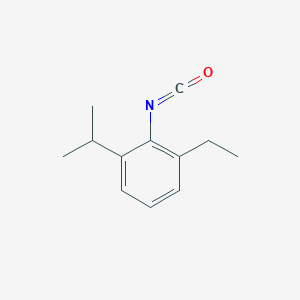
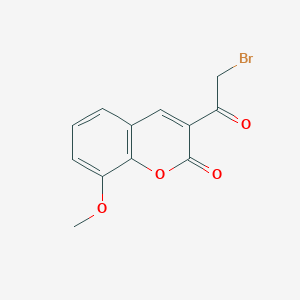
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
